molecular formula C23H20O2 B102718 Triphenylmethyl methacrylate CAS No. 19302-93-3

Triphenylmethyl methacrylate

Cat. No. B102718
CAS RN: 19302-93-3
M. Wt: 328.4 g/mol
InChI Key: PTVDYMGQGCNETM-UHFFFAOYSA-N
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Description

Triphenylmethyl methacrylate (TrMA) is a unique monomer . It forms an isotactic polymer, PTrMA, even by a radical process . This unusual feature of TrMA had been considered to be due to the helical conformation of the polymer chain induced by the steric repulsion of the bulky triphenylmethyl .


Synthesis Analysis

Triphenylmethyl methacrylates having alkoxy groups, or mesogenic groups with alkyleneoxy spacer, as p-substituents of one of the phenyl groups were synthesized . Although the monomers and polymers were considerably unstable against hydrolysis, polymers could be obtained by radical polymerization by careful handling of the compounds .


Molecular Structure Analysis

Triphenylmethyl methacrylate (TrMA) forms an isotactic polymer, PTrMA, even by a radical process . This unusual feature of TrMA had been considered to be due to the helical conformation of the polymer chain induced by the steric repulsion of the bulky triphenylmethyl .


Chemical Reactions Analysis

The triphenylmethyl (trityl) radical is a valuable CCR reagent due to its kinetic persistence, spectroscopic addressability, and relatively high thermodynamic stability (for a CCR) . The unsubstituted trityl radical (Ph3C•) was first isolated by Gomberg in 1900 and exists as an equilibrium in solution between the free radical and the quinoid dimer .


Physical And Chemical Properties Analysis

Triphenylmethyl methacrylate (TrMA) is a unique monomer that forms an isotactic polymer, PTrMA, even by a radical process . The thermal conductivity, dielectric, and electrical properties of the PMMA/HA blend and PMMA/HA/Gnp composites were investigated .

Scientific Research Applications

Chromatographic Applications

  • Chiral Stationary Phases in High-Performance Liquid Chromatography : TrMA derivatives have been used as chiral stationary phases for the resolution of enantiomers in high-performance liquid chromatography (HPLC), demonstrating effective separation of various compounds (Okamoto et al., 1985).

Polymerization and Polymer Properties

  • Asymmetric Polymerization and Polymer Characteristics : TrMA has been used in asymmetric polymerization, leading to optically active, isotactic polymers. These polymers exhibit different circular dichroism (CD) spectra, indicating varied conformational properties (Okamoto et al., 1992).
  • Study of Propagating Radicals in Polymerization : ESR studies of TrMA polymerization have revealed insights into the conformation of propagating radicals, contributing to a better understanding of polymerization mechanics (Kamachi et al., 1981).

Chemical Structure and Molecular Analysis

  • Molecular Structure Determination : X-ray diffraction has been employed to determine the molecular structures of TrMA, providing insights into its conformational aspects (Kageyama et al., 1985).

Applications in Optical and Material Sciences

  • Optical Resolution and Chiral Recognition : TrMA-based polymers have shown effectiveness in optical resolution and chiral recognition, a crucial aspect in the development of chiral stationary phases for chromatography (Antus et al., 1992).
  • Stability of Helical Conformation : Studies on the stability of the helical conformation in optically active TrMA polymers have provided insights into the behavior of these polymers under various conditions, influencing their application in material science (Hosoda et al., 1993).

Novel Applications and Broad-Spectrum Studies

  • Bifunctional Trityl Groups : TrMA derivatives, as part of the triphenylmethyl group, have found novel applications in diverse fields like bioconjugation, mass spectrometry, and optics, demonstrating the versatility of these compounds (Shchepinov & Korshun, 2003).

Future Directions

The optically active poly(TrMA) is useful for resolving various racemic compounds as a chiral stationary phase for high-performance liquid chromatography (HPLC), particularly when it is adsorbed on macroporous silica gel . The chiral stationary phase can resolve many racemic compounds including hydrocarbons, esters, amides, alcohols, and so on, most of which are difficult to be resolved by other methods .

properties

IUPAC Name

trityl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDYMGQGCNETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27497-74-1
Record name 2-Propenoic acid, 2-methyl-, triphenylmethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27497-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80505366
Record name Triphenylmethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylmethyl methacrylate

CAS RN

19302-93-3
Record name Triphenylmethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19302-93-3
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Synthesis routes and methods I

Procedure details

5.05 g (0.05 mol) of dry triethylamine distilled in the presence of calcium hydride was added to 20 ml of anhydrous ether distilled in the presence of lithium aluminum hydride, and the mixture was cooled with ice in a nitrogen atmosphere. 0.86 g (0.01 mol) of methacrylic acid was added thereto and the mixture was stirred. While cooling the mixture with ice, 3.23 g (0.01 mol) of triphenylmethyl bromide dissolved in 10 ml of anhydrous ether was added thereto, whereby the reaction rapidly proceeded and triethylamine hydrobromide was precipitated. The reaction was continued for 2.5 hr until the salt was completely precipitated, and the resulting crystal was recovered by filtration. When the solvent and excess triethylamine were distilled off, triphenylmethyl methacrylate was obtained as a crystal, which was then recrystallized from ether to give 3.07 g (yield: 92.9%) of a colorless prismatic crystal.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
3.23 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The anion exchange resin used in Example 7 was regenerated by washing with 500 ml of a 4% aqueous caustic soda solution and then with methanol and acetonitrile to remove water. 0.43 g (0.005 mol) of methacrylic acid and 1.39 g (0.005 mol) of triphenylmethyl chloride were dissolved in methylene chloride and reacted together batchwise in the presence of the above regenerated resin to give 1.59 g (yield: 96.0%) of triphenylmethyl methacrylate.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
854
Citations
H Yuki, Y Okamoto, I Okamoto - Journal of the American Chemical …, 1980 - ACS Publications
(3) The amount of alcohol in each fraction was determined on a Hitachi 124 spectrophotometer. Theoptical rotation of the alcohol was measured in a 10-cm cell on a JASCO DIP-181 …
Number of citations: 258 pubs.acs.org
Y Okamoto, K Suzuki, K Ohta, K Hatada… - Journal of the American …, 1979 - ACS Publications
… We have reported that the copolymer of triphenylmethyl methacrylate (TrMA) with a small amount of (S')-1-phenylethyl methacrylate showed a large positive optical rotation which was …
Number of citations: 577 pubs.acs.org
Y Okamoto, K Hatada - Journal of liquid chromatography, 1986 - Taylor & Francis
Optically active (+)-poly(triphenylmethyl methacrylate) (PTrMA) which has the chirality due to only helicity has been used as two different types of chiral stationary phases for resolving …
Number of citations: 222 www.tandfonline.com
T Nakano, Y Okamoto, K Hatada - Journal of the American …, 1992 - ACS Publications
Asymmetric oligomerization of triphenylmethyl methacrylate (TrMA) was carried out with complexes of 9-fluorenyllithium and chiral ligands in toluene at-78 C, and the oligomers …
Number of citations: 241 pubs.acs.org
Y Okamoto, S Honda, I Okamoto, H Yuki… - Journal of the …, 1981 - ACS Publications
… Optically active poly(triphenylmethyl methacrylate) (PTrMA) is an efficient chiral packing material for liquid chromatographic resolution.2™4 The polymer has chirality due to its helicity …
Number of citations: 443 pubs.acs.org
KG Bannerjee, TE Hogen-Esch - Macromolecules, 1993 - ACS Publications
The polymerization of triphenylmethyl and diphenylmethyl methacrylate (TrMA and DMA, respectively) was investigated using group-transfer polymerization (GTP) initiators and various …
Number of citations: 11 pubs.acs.org
T Sanji, K Takase, H Sakurai - Journal of the American Chemical …, 2001 - ACS Publications
… synthetic block copolymers, polysilane-b-poly(triphenylmethyl methacrylate). The block copolymer has a helical poly(triphenylmethyl methacrylate) of one particular type with a right-…
Number of citations: 76 pubs.acs.org
Y Okamoto, E Yashima, K Hatada… - The Journal of Organic …, 1984 - ACS Publications
Perchlorotriphenylamine (1) is the first example of an optically active compound of the type Ar3Z in which Z is not a chiral center. 2 Optical resolution of 1 has been achieved by liquid …
Number of citations: 58 pubs.acs.org
Y Okamoto, K Suzuki, H Yuki - Journal of Polymer Science …, 1980 - Wiley Online Library
Triphenylmethyl methacrylate (TrMA) was polymerized with two types of asymmetric anionic catalyst, lithium (R)‐N‐(1‐phenylethyl)anilide (LiAn) and (‐)‐sparteine–butyllithium complex …
Number of citations: 135 onlinelibrary.wiley.com
Y Okamoto, E Yashima, M Ishikura… - Bulletin of the Chemical …, 1988 - journal.csj.jp
Four meta-halogen- or meta-methyl-substituted optically active poly(triphenylmethyl methacrylate) [poly(TrMA)] derivatives with a one-handed helical structure were coated on …
Number of citations: 34 www.journal.csj.jp

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